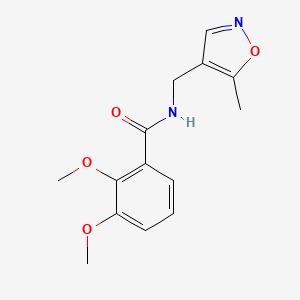
2,3-dimethoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,3-dimethoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using spectroscopic methods such as IR, 1H NMR, 13C NMR, and elemental analysis .Applications De Recherche Scientifique
Zonisamide and Benzisoxazole Derivatives
- Pharmacodynamic and Pharmacokinetic Properties : Zonisamide, a 1,2 benzisoxazole derivative, is the first agent of this chemical class developed as an antiepileptic drug. It has shown activity in various animal models of epilepsy. Clinical experience in Japan has documented its efficacy in the treatment of partial seizures and, to a variable extent, generalised tonic-clonic and other seizure types. Zonisamide has a more favourable therapeutic index than most other antiepileptic drugs, although its use involves careful monitoring due to potential adverse events related to plasma concentrations (Peters & Sorkin, 1993).
- Therapeutic Potential in CNS Disorders : Benzisoxazoles, including zonisamide, risperidone, paliperidone, and iloperidone, have been established as effective therapeutics in the treatment of CNS disorders due to their role as privileged structures. They can bind to a diverse range of biologically important proteins with high affinities, benefiting the discovery of novel bioactive compounds (Uto, 2016).
Benzene-1,3,5-tricarboxamide and Supramolecular Chemistry
- Versatile Ordering Moiety : Benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in a wide range of scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their simple structure and wide accessibility, combined with a detailed understanding of their supramolecular self-assembly behavior, allow full utilization in applications ranging from nanotechnology to biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Benzoxaborole Derivatives and Therapeutic Uses
- Broad Spectrum of Applications : Benzoxaborole is a versatile boron-heterocyclic scaffold with a broad spectrum of applications in medicinal chemistry. It has led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Two benzoxaborole derivatives are clinically used for the treatment of onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others in various phases of clinical trials (Nocentini, Supuran, & Winum, 2018).
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-10(8-16-20-9)7-15-14(17)11-5-4-6-12(18-2)13(11)19-3/h4-6,8H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJZFQQZFIYCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2691893.png)
![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2691895.png)
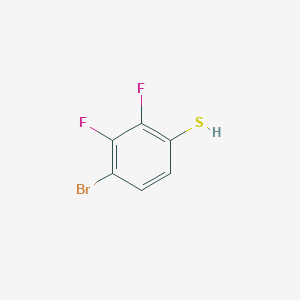
![N-Benzo[1,3]dioxol-5-ylmethyl-2,5-dimethyl-benzenesulfonamide](/img/structure/B2691901.png)
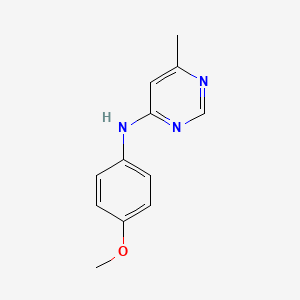

![4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2691904.png)
![1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2691907.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide](/img/structure/B2691908.png)
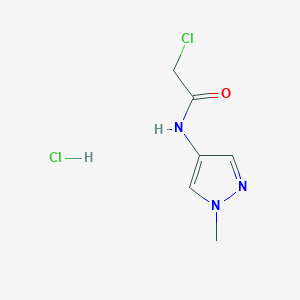
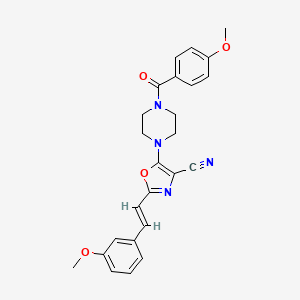

![5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691915.png)
![4-[4-(4-Formyl-2-nitrophenyl)piperazino]-3-nitrobenzaldehyde](/img/structure/B2691916.png)